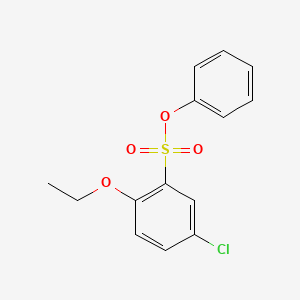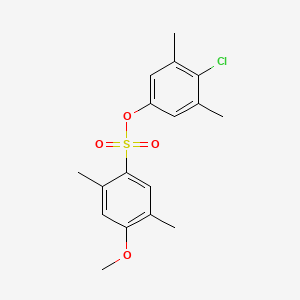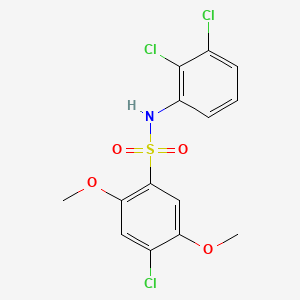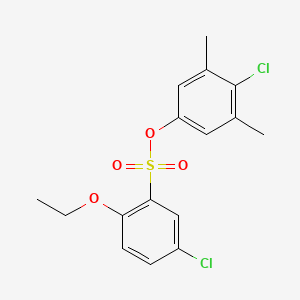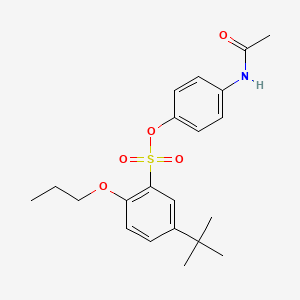
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a naphthalene moiety attached to a benzene ring through a sulfonamide linkage. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves the following steps:
Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the brominated and methoxylated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Naphthalene Attachment: The final step involves the coupling of the naphthalene moiety to the sulfonamide through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaNH2, RSH, RNH2
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: De-brominated benzene derivatives
Substitution: Amino, thiol-substituted benzene derivatives
科学研究应用
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 4-bromo-2,5-dimethoxybenzene-1-sulfonamide
- 2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- 4-bromo-N-(naphthalen-2-yl)benzene-1-sulfonamide
Uniqueness
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The naphthalene moiety further enhances its potential interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-bromo-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-23-16-11-18(17(24-2)10-15(16)19)25(21,22)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIJHBUUKXJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
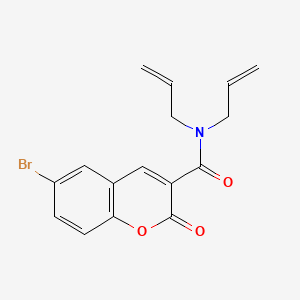
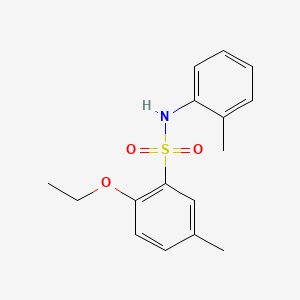
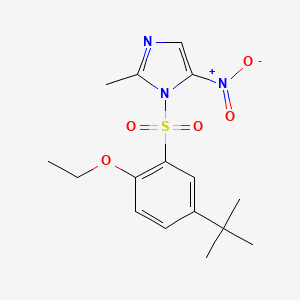
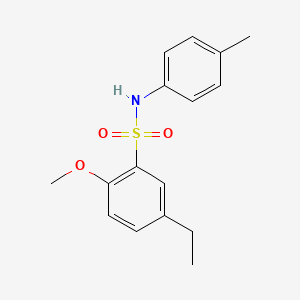
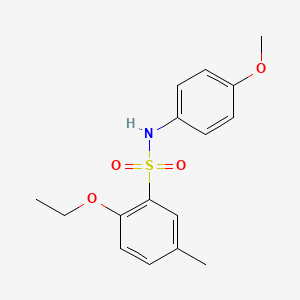
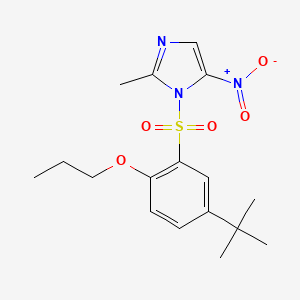
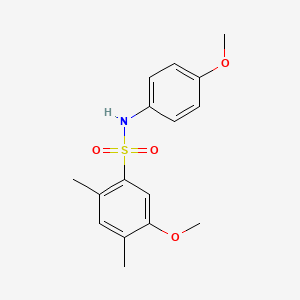
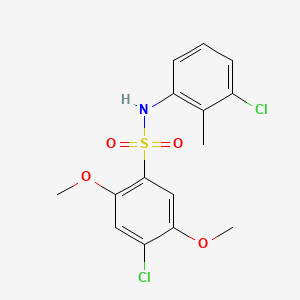
![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)
